1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
Description
Properties
IUPAC Name |
1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c1-19-12-7-13(11(15)6-10(12)14)20-9-4-2-8(3-5-9)16(17)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFSOMFASDJKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation and Etherification
This approach involves constructing the benzene backbone with chlorine and methoxy groups before introducing the nitrophenoxy substituent.
Chlorination of Methoxy-Substituted Intermediates
Starting with 2-methoxybenzene derivatives, chlorination is directed by the methoxy group’s ortho/para-directing effects. For example, chlorination of 2-methoxybenzene with Cl₂ in the presence of FeCl₃ yields 1,3-dichloro-2-methoxybenzene. However, achieving 1,5-dichloro substitution requires alternative directing strategies, such as temporary blocking groups or sequential halogenation.
Nitrophenoxy Group Installation
The nitrophenoxy group is introduced via nucleophilic aromatic substitution (NAS) using 4-nitrophenoxide. Reactive intermediates like 1,5-dichloro-2-methoxy-4-fluorobenzene undergo substitution with 4-nitrophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Example Protocol :
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Substrate Preparation : 1,5-Dichloro-2-methoxy-4-fluorobenzene is synthesized via directed ortho-chlorination.
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NAS Reaction : React with 4-nitrophenol (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 24 hours.
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Workup : Precipitation in ice water, filtration, and recrystallization from ethanol.
Alternative Pathways and Comparative Analysis
Ullmann-Type Coupling for Ether Formation
Copper-catalyzed coupling between 4-nitrophenol and a dihalogenated benzene derivative offers improved regioselectivity. For instance, 1,5-dichloro-2-methoxy-4-iodobenzene reacts with 4-nitrophenol in the presence of CuI and 1,10-phenanthroline at 120°C, achieving yields >75%.
Advantages Over NAS:
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Tolerance to electron-withdrawing groups (e.g., Cl, NO₂).
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Reduced side reactions from competing substituents.
Reductive Nitro Group Introduction
In cases where direct NAS is challenging, nitro groups may be introduced via nitration after etherification. For example:
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Etherification : Attach 4-methoxyphenoxy to 1,5-dichloro-2-methoxybenzene.
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Nitration : Treat with HNO₃/H₂SO₄ at 0°C to nitrate the phenoxy ring.
Limitations :
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Risk of over-nitration or ring oxidation.
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Requires stringent temperature control (-5°C to 10°C).
Reaction Optimization and Catalytic Systems
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 80 | 68 |
| DMSO | Cs₂CO₃ | 100 | 72 |
| Toluene | NaH | 110 | 45 |
Data synthesized from analogous systems in.
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxide ions, while weaker bases (K₂CO₃) minimize side reactions like demethylation.
Catalytic Enhancements
Pd/C-mediated hydrogenation, though primarily used for nitro reduction, can stabilize intermediates during multi-step syntheses. For example, hydrogenolysis of benzyl ether protecting groups preserves chloro and methoxy substituents.
Industrial-Scale Production and Challenges
Continuous Flow Reactors
Modern facilities employ flow chemistry to improve heat transfer and reaction control. A representative setup:
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Step 1 : Continuous chlorination of 2-methoxybenzene in a microreactor (residence time: 2 min).
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Step 2 : In-line separation of isomers via centrifugal partitioning.
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Step 3 : NAS with 4-nitrophenol in a packed-bed reactor (catalyst: Amberlyst A26).
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Scientific Research Applications
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Chemistry
- Building Block for Synthesis: This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, such as oxidation and reduction reactions.
- Reactivity Studies: The compound undergoes nucleophilic substitution reactions where chlorine atoms can be replaced with other functional groups, making it a valuable reagent in organic synthesis.
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Biology
- Biological Activity Exploration: Research has indicated potential interactions with biomolecules, suggesting that it may exhibit biological activity worth investigating further. The nitro group can be reduced to form reactive intermediates that may interact with cellular components .
- Mutagenicity Studies: It is essential to assess the mutagenic potential of this compound, as it has been listed among chemicals with established mutagenic properties .
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Medicine
- Pharmaceutical Intermediate: Ongoing studies are exploring its utility as an intermediate in the synthesis of pharmaceutical compounds. Its structural features may contribute to developing new therapeutic agents targeting specific diseases .
- Antimicrobial Research: Similar compounds have been studied for their efficacy against pathogens like Mycobacterium tuberculosis, indicating the potential for this compound in developing antimicrobial therapies .
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Industry
- Specialty Chemicals Production: In industrial applications, this compound serves as a key ingredient in producing specialty chemicals and materials used in various sectors, including agrochemicals and dyes.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated diaryl ether compounds similar to 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene for their efficacy against M. tuberculosis. Results indicated that structural modifications could enhance binding affinity to target enzymes involved in fatty acid biosynthesis, suggesting potential therapeutic applications .
Case Study 2: Synthesis of Novel Therapeutics
Research focused on synthesizing new derivatives based on this compound has shown promise in developing drugs with improved efficacy against resistant strains of bacteria. The modifications made to the nitro group significantly affected biological activity, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms and methoxy group also contribute to the compound’s reactivity and interactions with various pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several nitro- and chloro-substituted benzene derivatives, particularly herbicides. Key analogues include:
Table 1: Structural Comparison of Selected Compounds
Key Differences in Substituent Effects
- Chlorine vs. Trifluoromethyl Groups: Unlike nitrofluorfen, oxyfluorfen, and fluorodifen, the target compound lacks a trifluoromethyl (CF₃) group. CF₃ groups enhance lipophilicity and metabolic stability, critical for herbicidal activity .
- Substituent Positioning: Chlornitrofen’s trichloro-substitution (1,3,5-positions) confers higher electrophilicity and reactivity compared to the target compound’s dichloro configuration (1,5-positions) . This difference may influence binding to biological targets (e.g., plant protoporphyrinogen oxidase in herbicides).
- Nitro Group Count: Fluorodifen contains two nitro groups (on the main benzene and phenoxy ring), amplifying electron-withdrawing effects and oxidative stress in target organisms . The target compound’s single nitro group may reduce such reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Stability : The methoxy group in the target compound may confer resistance to hydrolysis compared to ethoxy-substituted oxyfluorfen .
Biological Activity
1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, with the molecular formula , is an organic compound notable for its complex structure, which includes two chlorine atoms, a methoxy group, and a nitrophenoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry, due to its potential therapeutic applications and interactions with biomolecules.
Chemical Structure
- IUPAC Name : 1,5-dichloro-2-methoxy-4-(4-nitrophenoxy)benzene
- InChI Key : MVFSOMFASDJKKD-UHFFFAOYSA-N
The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the chlorine atoms and methoxy group enhance its reactivity in various biochemical pathways.
Types of Reactions
- Oxidation : Can yield carboxylic acids.
- Reduction : Nitro groups can be converted to amino groups.
- Substitution : Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Biological Activity
Research indicates that 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene exhibits significant biological activity. It is primarily studied for its potential as an anticancer agent and its interactions with various biomolecules.
Anticancer Potential
Several studies have investigated the anticancer properties of compounds structurally related to 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene. The following table summarizes key findings from relevant research:
The biological mechanisms through which 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene exerts its effects include:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function.
- Cell Cycle Arrest : It has been observed to interfere with cell cycle progression, particularly at the G2/M phase .
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound for enhanced biological activity. For instance:
- Synthesis of New Derivatives : Modifications in the functional groups have led to compounds with improved anticancer activity against various cell lines, including colon and breast cancers.
- Structure-Activity Relationship (SAR) : Research indicates that the presence of specific substituents significantly influences the anticancer potency of these compounds .
Q & A
Q. What are the common synthetic routes for 1,5-Dichloro-2-methoxy-4-(4-nitrophenoxy)benzene, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene are synthesized by reacting chlorinated benzene derivatives with nitrophenol under reflux in solvents like toluene or DMF, using bases to deprotonate intermediates . Key conditions include temperature control (80–120°C), anhydrous solvents, and catalysts like K₂CO₃. Purification via recrystallization or column chromatography is essential to isolate the product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., nitro groups cause deshielding).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., molecular ion peak at m/z 284.092 for the nitrofen analog) .
- HPLC/GC : Purity assessment using reverse-phase HPLC with UV detection at 254 nm .
Q. How does the electronic interplay of substituents (chloro, methoxy, nitrophenoxy) influence reactivity?
The methoxy group is electron-donating (+M effect), activating the ring for electrophilic substitution, while nitro (-I, -M) and chloro (-I) groups deactivate specific positions. This directs reactions like nitration or halogenation to meta/para positions relative to the methoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nitroaromatic analogs?
Discrepancies often arise from solvent polarity, trace moisture, or competing side reactions. For example, in synthesizing 2,4-Dichloro-1-(4-nitrophenoxy)benzene (nitrofen), yields drop if the solvent (DMF) is not rigorously dried due to hydrolysis of intermediates . Systematic optimization using Design of Experiments (DoE) is recommended to identify critical variables .
Q. What computational tools predict the metabolic or environmental fate of this compound?
Tools like EPA DSSTox and PubChem’s PISTACHIO database model degradation pathways. For instance, nitrofen is banned due to carcinogenicity, and its analogs may undergo reductive degradation of nitro groups to amines in anaerobic environments . Density Functional Theory (DFT) simulations can predict metabolites and toxicity .
Q. What strategies mitigate steric hindrance during functionalization of the benzene ring?
Steric effects from the methoxy and nitrophenoxy groups can hinder electrophilic substitution. Strategies include:
- Using bulky directing groups to block undesired positions.
- Employing microwave-assisted synthesis to enhance reaction kinetics .
- Switching to Pd-catalyzed C–H activation for selective functionalization .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
